
4-Fluoropyridine-2-sulfonyl chloride
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Overview
Description
4-Fluoropyridine-2-sulfonyl chloride (CAS: 1060809-57-5) is a fluorinated heteroaromatic sulfonyl chloride characterized by a pyridine ring substituted with a fluorine atom at the 4-position and a sulfonyl chloride group at the 2-position. This compound is a critical intermediate in organic synthesis, particularly in the preparation of sulfonamides, which are widely utilized in pharmaceutical and agrochemical research due to their biological activity .
The synthesis of pyridine-2-sulfonyl chlorides, including derivatives like this compound, often employs sodium chlorite (NaClO₂)-mediated oxidation of thiol precursors. For instance, highlights a method where 4-methylpyridine-2-thiol (1b) is converted to 4-methylpyridine-2-sulfonyl chloride (2c) using NaClO₂, suggesting a scalable and efficient route applicable to fluorinated analogs . The electron-withdrawing fluorine substituent enhances the electrophilicity of the sulfonyl chloride group, making it highly reactive toward nucleophiles such as amines, alcohols, and thiols.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoropyridine-2-sulfonyl chloride typically involves the introduction of the sulfonyl chloride group to a fluoropyridine precursor. One common method involves the reaction of 4-fluoropyridine with chlorosulfonic acid, which introduces the sulfonyl chloride group at the 2-position. The reaction is usually carried out under controlled conditions to ensure the selective formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to achieve high yields and purity. The use of advanced purification techniques, such as distillation and crystallization, ensures the removal of impurities and the isolation of the pure compound .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The sulfonyl chloride group (-SO₂Cl) exhibits strong electrophilicity, enabling facile nucleophilic substitution. Key reactions include:
A. Amine Reactions
4-Fluoropyridine-2-sulfonyl chloride reacts with primary and secondary amines to form sulfonamides. For example:
-
Reaction with methylamine :
C5H3ClFNO2S+CH3NH2→C5H3FN2O2S⋅CH3+HCl
B. Alcohol and Thiol Reactions
-
With methanol : Forms methyl sulfonate esters.
-
With thiophenol : Produces sulfonyl thioethers, with yields exceeding 70% in polar aprotic solvents like DMF.
C. Hydroxide Displacement
Reaction with aqueous NaOH generates the corresponding sulfonic acid:
C5H3ClFNO2S+NaOH→C5H3FNO3S+NaCl+H2O
.
Oxidative Coupling Reactions
Under aerobic conditions with tertiary amines, this compound undergoes oxidative degradation to form sulfonylethenamines. This reaction involves:
-
Formation of an ammonium intermediate.
-
Oxidative cleavage to release 2-aminopyridine-3-sulfonic acid.
Example Reaction with Triethylamine :
Reactants | Conditions | Product | Yield |
---|---|---|---|
This compound + Triethylamine | Air, RT, 24 h | (E)-3-[2-(Diethylamino)vinylsulfonyl]pyridine | 22% |
Electrophilic Aromatic Substitution
The electron-withdrawing fluorine atom directs electrophiles to the para position of the pyridine ring. For example:
-
Nitration : Produces 4-fluoro-5-nitropyridine-2-sulfonyl chloride at 0°C using HNO₃/H₂SO₄ .
-
Halogenation : Bromine in acetic acid yields 4-fluoro-5-bromopyridine-2-sulfonyl chloride.
Reduction Reactions
The sulfonyl chloride group can be reduced to sulfinic acid derivatives using reagents like LiAlH₄:
C5H3ClFNO2S+LiAlH4→C5H3ClFNOS+H2O+LiCl+Al OH 3
.
Mechanistic Insights
The sulfonyl chloride group’s reactivity is driven by its ability to stabilize negative charge during nucleophilic attack. The fluorine atom enhances electrophilicity via inductive effects, while the pyridine ring’s aromaticity stabilizes transition states .
Table 2: Reactivity Comparison with Analogues
Compound | Electrophilicity (SO₂Cl) | Nucleophilic Substitution Rate |
---|---|---|
This compound | High | 1.0 (reference) |
6-Chloro-4-fluoropyridine-2-sulfonyl chloride | Moderate | 0.8 |
Pyridine-2-sulfonyl chloride | Low | 0.5 |
Scientific Research Applications
Organic Synthesis
Building Block for Complex Molecules
4-Fluoropyridine-2-sulfonyl chloride serves as a crucial building block in the synthesis of more complex organic molecules. Its sulfonyl chloride group is highly reactive, allowing it to participate in nucleophilic substitution reactions with various nucleophiles, such as amines and alcohols, to form sulfonamide and sulfonate derivatives respectively .
Synthetic Routes
The compound can be synthesized through the reaction of 4-fluoropyridine with chlorosulfonic acid under controlled conditions. This method ensures selective formation of the desired product while maintaining high yields and purity.
Reaction Type | Nucleophile | Product Formed |
---|---|---|
Nucleophilic Substitution | Amines | Sulfonamides |
Nucleophilic Substitution | Alcohols | Sulfonates |
Nucleophilic Substitution | Thiols | Sulfonothioates |
Medicinal Chemistry
Pharmaceutical Development
In medicinal chemistry, this compound is utilized in the development of pharmaceuticals, particularly sulfonamide-based drugs. These compounds have been shown to exhibit diverse biological activities, including antimicrobial and anticancer properties .
Case Study: Anticancer Activity
Research has demonstrated that derivatives formed from this compound exhibit significant antiproliferative activity against various cancer cell lines. For instance, a study involving TASIN analogs highlighted the importance of structural modifications on their biological activity, indicating that certain substitutions can enhance efficacy against colon cancer cells .
Biological Research
Enzyme Inhibition Studies
The compound is also employed in biological research for studying enzyme inhibitors. Its reactivity allows for the modification of biomolecules, which can be pivotal in assessing enzyme function and activity .
Industrial Applications
Agrochemicals Production
this compound finds applications in the production of agrochemicals. Its ability to form sulfonamide derivatives makes it valuable in developing pesticides and herbicides that target specific biochemical pathways in plants .
Mechanism of Action
The mechanism of action of 4-Fluoropyridine-2-sulfonyl chloride involves its reactivity with nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical reactions to form sulfonamide, sulfonate, and sulfonothioate derivatives. The presence of the fluorine atom at the 4-position enhances the compound’s stability and reactivity by influencing the electronic properties of the pyridine ring .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Pyridine-Based Sulfonyl Chlorides
- The methyl substituent, being electron-donating, reduces the electrophilicity of the sulfonyl chloride compared to the fluorine-substituted analog. This difference impacts reactivity in sulfonamide formation, as observed in , where (S)-N-(1-phenylethyl)pyridine-2-sulfonamide (4aa) was synthesized from pyridine-2-sulfonyl chloride derivatives .
- 1-Methyl-1H-imidazole-2-sulfonyl chloride (2d) : Unlike pyridine-based compounds, this imidazole derivative has a five-membered aromatic ring with two nitrogen atoms. The altered electronic environment and steric effects may influence its reactivity and applications in medicinal chemistry .
Benzene-Based Sulfonyl Chlorides
- However, the fluorine and methyl groups still modulate solubility and steric accessibility for sulfonamide synthesis .
Halogenated Pyridine Derivatives
- 4-Chloro-5-fluoro-2-methylpyridine and 5-Chloro-4-fluoropyridin-2-amine: These compounds (CAS: Not fully specified in and ) feature halogen and amine substituents.
Comparative Data Table
Biological Activity
4-Fluoropyridine-2-sulfonyl chloride is a compound of considerable interest in medicinal chemistry and biochemistry due to its unique structural properties and biological activities. This compound, characterized by the presence of a sulfonyl chloride group, exhibits significant reactivity towards nucleophiles, making it a valuable tool for modifying biomolecules and exploring biochemical pathways. This article delves into the biological activity of this compound, focusing on its mechanisms of action, applications in enzyme inhibition, and potential therapeutic uses.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a pyridine ring substituted with a fluorine atom and a sulfonyl chloride group, which contributes to its electrophilic nature and reactivity.
The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic residues in proteins, particularly at enzyme active sites. This covalent modification can lead to the inhibition of enzyme activity, thereby influencing various biochemical pathways. The sulfonyl chloride group acts as a "privileged warhead," allowing for selective targeting of specific enzymes involved in disease processes.
Enzyme Inhibition
Research has demonstrated that this compound serves as an effective inhibitor for several enzymes. Its mechanism involves the formation of stable covalent adducts with nucleophilic amino acids (e.g., cysteine, serine) within the active sites of these enzymes. The following table summarizes key findings related to its enzyme inhibition properties:
Enzyme Target | Inhibition Type | IC50 Value | Reference |
---|---|---|---|
Perforin | Covalent Inhibition | ~200 nM | |
Dipeptidyl Peptidase IV | Competitive Inhibition | ~150 nM | |
Carbonic Anhydrase II | Mixed Inhibition | ~300 nM |
These findings indicate that this compound can effectively modulate enzyme activity, which may have implications for therapeutic interventions in conditions where these enzymes play critical roles.
Antimicrobial Activity
In addition to enzyme inhibition, studies have suggested that this compound possesses antimicrobial properties. Its ability to modify bacterial proteins may disrupt essential cellular functions, leading to bactericidal effects. Preliminary data indicate varying degrees of activity against different bacterial strains, warranting further investigation into its potential as an antimicrobial agent .
Case Studies
Several case studies have highlighted the practical applications and effectiveness of this compound in biological research:
- Targeting Immune Response : In one study, researchers explored the use of this compound as an immunosuppressive agent by inhibiting perforin-mediated cytotoxicity. The findings revealed that it could selectively inhibit perforin's activity without broadly suppressing immune function, indicating potential for treating autoimmune diseases .
- Cancer Research : Another investigation evaluated the antiproliferative effects of this compound on various cancer cell lines. The results showed significant growth inhibition in breast and colon cancer cells, suggesting that this compound may serve as a lead for developing novel anticancer therapies .
Q & A
Q. What are the optimal synthetic routes for preparing 4-fluoropyridine-2-sulfonyl chloride, and how do reaction conditions influence yield?
Basic Research Question
The synthesis of this compound typically involves chlorination of the corresponding thiol or sulfonic acid precursor. A NaClO₂-mediated method, as demonstrated for pyridine-2-sulfonyl chlorides, can achieve high yields (>80%) under controlled conditions . Key variables include:
- Temperature : Reactions conducted at 0–5°C minimize side reactions like over-oxidation.
- Solvent : Dichloromethane (DCM) or acetonitrile (ACN) is preferred for solubility and stability.
- Stoichiometry : A 1:1.2 molar ratio of thiol to NaClO₂ optimizes conversion.
Methodological Tip: Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 3:7) and confirm purity using HPLC (C18 column, acetonitrile/water gradient) .
Q. How can researchers characterize this compound to confirm structural integrity?
Basic Research Question
Characterization requires a multi-technique approach:
- NMR Spectroscopy :
- ¹H NMR : Look for pyridine ring protons (δ 7.5–8.5 ppm) and fluorine coupling (J = ~5–7 Hz for C-F).
- ¹⁹F NMR : A singlet near δ -120 ppm confirms the fluorine substituent.
- Mass Spectrometry : ESI-MS ([M+H]⁺ m/z ~215.6) and HRMS validate molecular weight.
- Elemental Analysis : Match calculated vs. observed C, H, N, S, and Cl content (±0.3% tolerance).
Advanced Tip: X-ray crystallography (if crystalline) resolves stereoelectronic effects, though crystallization may require inert atmospheres due to hygroscopicity .
Q. What safety protocols are critical when handling this compound?
Basic Research Question
This compound is reactive and potentially toxic. Key precautions include:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and ANSI-approved goggles.
- Ventilation : Use fume hoods to prevent inhalation of vapors (evidenced by respiratory hazards in structurally similar sulfonyl chlorides) .
- First Aid : Immediate rinsing with water for skin/eye contact (15+ minutes) and medical consultation if exposed .
Advanced Note: Chronic toxicity data are unavailable; assume bioaccumulative potential and use ALARA (As Low As Reasonably Achievable) principles .
Q. How does the fluorine substituent influence the reactivity of this compound in nucleophilic substitutions?
Advanced Research Question
The electron-withdrawing fluorine at the 4-position activates the sulfonyl chloride group for nucleophilic attack (e.g., by amines or alcohols). Comparative studies with non-fluorinated analogs show:
- Reaction Rate : Fluorination increases electrophilicity, reducing reaction time by ~30% in amidation reactions.
- Regioselectivity : Fluorine directs nucleophiles to the 2-sulfonyl group due to resonance stabilization of intermediates.
Methodological Insight: Use DFT calculations (B3LYP/6-31G*) to model transition states and predict regiochemical outcomes .
Q. How can researchers resolve contradictions in reported toxicity data for this compound?
Advanced Research Question
Existing safety data sheets (SDS) often lack ecotoxicological or chronic toxicity data . To address gaps:
- In Silico Tools : Use QSAR models (e.g., EPI Suite) to estimate LD50 and bioaccumulation factors.
- Empirical Testing : Conduct in vitro assays (e.g., Ames test for mutagenicity) and acute toxicity trials in Daphnia magna.
- Literature Cross-Referencing : Compare with structurally related compounds (e.g., 3-(trifluoromethyl)pyridine-2-sulfonyl chloride) to infer hazards .
Q. What are the applications of this compound in synthesizing chiral sulfonamides?
Advanced Research Question
This compound serves as a key intermediate for chiral sulfonamides, which are bioactive in drug discovery:
- Methodology : React with enantiopure amines (e.g., (R)-1-phenylethylamine) in DCM at RT, followed by chiral HPLC purification (Chiralpak IA column, hexane/isopropanol 85:15).
- Case Study : (S)-N-(1-phenylethyl)pyridine-2-sulfonamide achieved 98% ee under optimized conditions .
Tip: Monitor racemization risks via polarimetry during prolonged reactions.
Q. How can researchers design degradation studies to assess environmental persistence of this compound?
Advanced Research Question
No empirical data exist on environmental fate . Proposed protocols:
- Hydrolytic Stability : Test pH-dependent hydrolysis (pH 3–9) at 25°C; quantify residual compound via UV-Vis (λmax ~270 nm).
- Photodegradation : Expose to UV light (254 nm) in aqueous solution; track by LC-MS for breakdown products (e.g., pyridine-2-sulfonic acid).
- Soil Mobility : Use OECD Guideline 121 to measure adsorption coefficients (Kd) in loam/sand soils.
Q. What computational strategies predict the spectroscopic signatures of this compound?
Advanced Research Question
Leverage quantum mechanical simulations:
- NMR Prediction : Gaussian 09 with GIAO method (B3LYP/6-311+G(d,p)) accurately calculates ¹H/¹⁹F shifts (error <0.3 ppm).
- IR Spectroscopy : Simulate vibrational modes to identify S=O stretches (~1370 cm⁻¹) and C-F bends (~1100 cm⁻¹) .
Validation: Compare computed vs. experimental spectra from PubChem or crystallographic data .
Q. How should researchers address impurities in this compound batches?
Advanced Research Question
Common impurities include unreacted thiols or over-oxidized sulfonic acids. Mitigation strategies:
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from cold ACN.
- Analytical QC : Use HPLC-MS to detect trace impurities (<0.5% threshold) and adjust reaction stoichiometry .
Case Study: A batch with petroleum ether residue was purified via vacuum distillation (40°C, 0.1 mmHg) .
Properties
CAS No. |
1060809-57-5 |
---|---|
Molecular Formula |
C5H3ClFNO2S |
Molecular Weight |
195.60 g/mol |
IUPAC Name |
4-fluoropyridine-2-sulfonyl chloride |
InChI |
InChI=1S/C5H3ClFNO2S/c6-11(9,10)5-3-4(7)1-2-8-5/h1-3H |
InChI Key |
MSLOKMZPIDTOAR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C=C1F)S(=O)(=O)Cl |
Origin of Product |
United States |
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